1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPPQDHMRRLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-Chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H19ClN4O and a molecular weight of 354.84 g/mol, this compound belongs to the class of urea derivatives and is being investigated for various pharmacological properties, including its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research suggests that it may modulate signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of urea derivatives, including the compound . For instance, derivatives with similar imidazole structures have shown significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Urea Derivative A | S. aureus | 0.0039 |
| Urea Derivative B | E. coli | 0.025 |
Antifungal Activity
Additionally, compounds with similar structures have demonstrated antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that the compound may also possess potential as an antifungal agent.
Case Studies
A detailed investigation into the biological effects of this compound has been conducted through in vitro assays. These studies typically assess cytotoxicity, cell viability, and the compound's effect on cellular pathways.
Example Study
In one study, researchers synthesized several urea derivatives and tested their effects on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following structurally related compounds are analyzed for their structural features, biological activities, and research findings:
1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea ()
- Structural Similarities : Shares the urea core and imidazole moiety.
- Key Differences : The imidazole is conjugated via an imine bond (C=N) rather than a propyl chain, and the aryl group is 2-methylphenyl instead of 2-chlorophenyl.
- Research Findings : Exhibits anticonvulsant activity attributed to intramolecular N–H⋯N hydrogen bonding and supramolecular helical chains formed via N–H⋯N interactions. The dihedral angle between aromatic rings (8.17°) suggests a planar conformation favorable for target binding .
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) ()
- Structural Similarities : Urea backbone with halogenated aryl groups.
- Key Differences : Substituted with a 2-chloro-4-fluorobenzoyl group and a methoxy-hydroxyphenyl chain.
- Research Findings : Inhibits glycogen phosphorylase via allosteric binding (PDB complexes 2QN1/2QN2). Docking studies highlight the importance of halogen atoms (Cl, F) for van der Waals interactions with hydrophobic enzyme pockets .
CDFII {2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole} ()
- Structural Similarities : Contains a 2-chlorophenyl group and nitrogen heterocycles (indole vs. imidazole).
- Key Differences : Replaces urea with an indole scaffold linked to a piperidine ring.
- Research Findings : Synergizes with carbapenems against methicillin-resistant S. aureus (MRSA). The 2-chlorophenyl group enhances membrane penetration, while the indole core interacts with bacterial targets .
1-(2-Chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea ()
- Structural Similarities : Urea core and 2-chlorophenyl substituent.
- Key Differences : Substituted with a pyrazole ring bearing cyclopropyl groups instead of imidazole.
- Research Findings: Limited data on biological activity, but the pyrazole’s electron-deficient nature may alter binding kinetics compared to imidazole derivatives .
Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the chlorophenyl group followed by coupling with imidazole derivatives. For example:
Step 1 : React 2-chloroaniline with an isocyanate to form the urea backbone.
Step 2 : Introduce the imidazole moiety via alkylation or nucleophilic substitution, using solvents like DMF or dichloromethane under controlled temperatures.
Optimization can involve varying catalysts (e.g., triethylamine) or solvent polarity to improve yield .
- Key Tools : Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the chlorophenyl, urea, and imidazole groups.
- Mass Spectrometry (MS) : Confirms molecular weight (C20H20ClN5O2).
- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement and ORTEP-3 for visualization .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or cytochrome P450 enzymes, leveraging the imidazole’s metal-binding capacity.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential.
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or biological activity be systematically resolved?
- Methodological Answer :
Yield Discrepancies : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent). Replicate reactions under controlled conditions.
Biological Variability : Validate assays with positive controls (e.g., cisplatin for cytotoxicity) and statistical analysis (e.g., ANOVA).
Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity if enzyme assays are inconclusive) .
Q. What strategies are effective for resolving crystallographic challenges, such as poor diffraction or twinning?
- Methodological Answer :
- Crystal Optimization : Screen crystallization conditions (e.g., solvent evaporation vs. vapor diffusion) with additives like glycerol.
- Data Processing : Use SHELXD for phase problem resolution in twinned crystals. For low-resolution data, apply SHELXE density modification .
- Validation : Check for Rmerge < 5% and completeness > 90% to ensure data quality .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase).
QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) on activity.
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What experimental approaches can elucidate the role of the imidazole-propyl linker in biological interactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
